molecular formula C24H17FN4O3 B2480030 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207017-02-4

3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2480030
CAS RN: 1207017-02-4
M. Wt: 428.423
InChI Key: PENNIVDMWOFTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O3 and its molecular weight is 428.423. The purity is usually 95%.
The exact mass of the compound 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline-2,4(1H,3H)-diones are synthesized through various methods, including the chemical fixation of CO2 with 2-aminobenzonitriles, offering a green chemistry approach to the synthesis of these heterocyclic compounds. Such methods have been explored to create a variety of quinazoline derivatives efficiently and sustainably, highlighting their potential in pharmaceuticals and material sciences due to their structural diversity and biological relevance. The synthesis techniques often involve novel catalysts, such as cesium carbonate or tungstate catalysts, to facilitate the carbon dioxide incorporation into the molecular structure, leading to quinazoline-2,4(1H,3H)-diones under environmentally benign conditions (Vessally et al., 2017; Mizuno et al., 2007).

Biological Activities and Applications

Quinazoline derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and potential antitumor effects. Their chemical structure allows for interaction with various biological targets, making them valuable scaffolds in drug discovery. For instance, some benzimidazole derivatives containing quinazoline moieties have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting their utility in managing diabetes and infections (Menteşe et al., 2015). Moreover, the synthesis of novel 1,2,4-oxadiazole natural product analogs, incorporating quinazoline scaffolds, demonstrated significant antitumor activity, underscoring the potential of these compounds in cancer therapy (Maftei et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Acetylbenzoic acid", "M-toluidine", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. React 2-Fluorobenzylamine with 2-Acetylbenzoic acid in the presence of phosphorus oxychloride to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "b. Purify the product by recrystallization using ethyl acetate", "Step 2: Synthesis of 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "a. React M-toluidine with hydrazine hydrate in the presence of acetic acid to form 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "b. Purify the product by recrystallization using methanol", "Step 3: Coupling of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "a. React 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and sodium bicarbonate to form the final product", "b. Purify the product by recrystallization using a mixture of methanol and water", "c. Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] }

CAS RN

1207017-02-4

Product Name

3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C24H17FN4O3

Molecular Weight

428.423

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O3/c1-14-5-4-7-15(11-14)21-27-22(32-28-21)16-9-10-18-20(12-16)26-24(31)29(23(18)30)13-17-6-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,31)

InChI Key

PENNIVDMWOFTGU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F

solubility

soluble

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.